1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid
Description
1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid (C₁₁H₁₅N₃O₂, MW 221.26) is a piperidine derivative featuring a pyrimidine substituent and a carboxylic acid group at the 3-position of the piperidine ring . This compound is utilized as a building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes such as human neutrophil elastase and fatty acid-binding proteins (FABP4/5) . Its piperidine ring adopts a chair conformation, which may influence its binding affinity in biological systems .
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-4-5-12-11(13-8)14-6-2-3-9(7-14)10(15)16/h4-5,9H,2-3,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJUALRPNGDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the piperidine ring can be constructed through cyclization reactions involving amination and hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on its specific application, but common targets include kinases, proteases, and ion channels .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers: Carboxylic Acid Substitution on Piperidine
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (C₁₁H₁₅N₃O₂, MW 221.25) and 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (C₁₁H₁₅N₃O₂, MW 221.25) are positional isomers differing in the location of the carboxylic acid group (3- vs. 4-position). Key differences include:
- Melting Points : The 3-carboxylic acid isomer melts at 185–186.5°C, while the 4-carboxylic acid isomer melts at 151–152°C .
| Compound Name | Carboxylic Acid Position | Melting Point (°C) | Molecular Weight |
|---|---|---|---|
| 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid | 3 | Not reported | 221.26 |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | 3 | 185–186.5 | 221.25 |
| 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | 4 | 151–152 | 221.25 |
Pyrimidine Substituent Modifications
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid
- Structure : Features a 4-methoxyphenyl group on the pyrimidine ring (C₁₇H₁₉N₃O₃, MW 313.35).
- However, the larger substituent increases molecular weight by ~92 Da compared to the parent compound, which may affect pharmacokinetics .
1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid
- Structure : Incorporates a bromine atom at the 5-position of pyrimidine (C₁₀H₁₂BrN₃O₂, MW 286.13).
Heterocyclic System Variations
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid
- Structure : Replaces pyrimidine with a pyridine-oxadiazole hybrid (heterocyclic system).
- Functional Relevance : The oxadiazole ring is metabolically stable and may enhance bioavailability by resisting enzymatic degradation .
1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid
Key Comparative Findings
Substituent Position : The 3-carboxylic acid group in the parent compound and its pyrazine analogs correlates with higher melting points compared to 4-carboxylic acid isomers, suggesting stronger intermolecular interactions .
Heterocycle Impact : Pyrimidine derivatives generally exhibit higher specificity for enzyme targets (e.g., FABP4/5) than pyridine or oxadiazole-containing analogs, likely due to enhanced hydrogen-bonding capabilities .
Pharmacological Potential: Structural complexity, as seen in the pyrazolo[4,3-d]pyrimidine derivative, improves biological activity but complicates synthesis .
Biological Activity
1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid is C₁₁H₁₅N₃O₂, with a molecular weight of approximately 219.26 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety and a carboxylic acid group, which contributes to its acidity and reactivity in various chemical contexts.
The biological activity of 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding mechanisms often involve:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate the activity of various biological pathways, such as kinase signaling and receptor binding, making the compound a candidate for therapeutic applications.
Biological Activities
Research indicates that 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid exhibits several potential biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in disease pathways, which could lead to therapeutic effects against various conditions.
- Receptor Binding : It may interact with specific receptors, influencing cellular responses and signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound might possess antimicrobial and antiviral properties, warranting further investigation into its potential as a pharmacological agent.
Case Studies
Several studies have explored the pharmacological potential of similar compounds, providing insights into the biological activity of 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid:
- A study on piperazine derivatives demonstrated that modifications in structure can significantly affect biological activity, highlighting the importance of functional groups in determining efficacy against cancer cell lines .
- Another research effort focused on pyrimidine derivatives showed promising results in inhibiting specific kinases, suggesting that structural analogs could lead to the development of potent therapeutic agents .
Data Table: Comparative Biological Activity
| Compound Name | Molecular Formula | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₂ | Enzyme inhibition, receptor binding | Ongoing research |
| 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₃ | Antimicrobial properties | 45.69 |
| 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid | C₁₂H₁₅F₂N₂O₂ | NK(1) receptor antagonism | <10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
